molecular formula C10H8N6O4 B7738957 3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one

Cat. No.: B7738957
M. Wt: 276.21 g/mol
InChI Key: VLTMPXCTXLSLQC-NYYWCZLTSA-N
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Description

3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one is a heterocyclic compound that contains a triazine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both nitro and hydroxyl groups in the benzylidene moiety, along with the triazine core, makes it a versatile molecule for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one typically involves the condensation of 4-hydroxy-3-nitrobenzaldehyde with a hydrazine derivative, followed by cyclization to form the triazine ring. One common method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the corresponding hydrazone. This intermediate is then cyclized under basic conditions to yield the desired triazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the benzylidene moiety can undergo oxidation to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the triazine ring.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazine derivatives.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(4-hydroxy-3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

Properties

IUPAC Name

3-[(2E)-2-[(4-hydroxy-3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N6O4/c17-8-2-1-6(3-7(8)16(19)20)4-11-14-10-13-9(18)5-12-15-10/h1-5,17H,(H2,13,14,15,18)/b11-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTMPXCTXLSLQC-NYYWCZLTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NNC2=NN=CC(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC2=NN=CC(=O)N2)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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